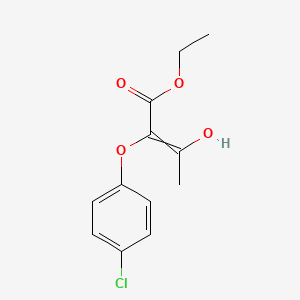
1,6-bis(6-methylpyren-1-yl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(6-methylpyren-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. It is a disubstituted pyrene compound, where two 6-methylpyrene groups are attached to the 1 and 6 positions of the central pyrene core. This compound is of significant interest due to its unique optical and electronic properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(6-methylpyren-1-yl)pyrene typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(6-methylpyren-1-yl)pyrene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of multiple aromatic rings, it can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as KMnO4 or CrO3 can be used.
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Major Products
Substitution Products: Halogenated or nitrated derivatives.
Oxidation Products: Quinones or other oxygenated compounds.
Reduction Products: Dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
1,6-Bis(6-methylpyren-1-yl)pyrene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.
Photovoltaics: Employed in solar cell research for its ability to absorb and emit light efficiently.
Sensors: Utilized in the design of chemical sensors and biosensors for detecting various analytes.
Material Science: Incorporated into the synthesis of nanographenes and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,6-bis(6-methylpyren-1-yl)pyrene exerts its effects is primarily through its interaction with light and electronic states. The compound’s large π-conjugated system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. Additionally, its ability to form excimers and other photophysical interactions plays a crucial role in its functionality .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Another disubstituted pyrene with phenylethynyl groups instead of 6-methylpyrene.
1,3,6,8-Tetrasubstituted Pyrenes: Compounds with four substituents at the 1, 3, 6, and 8 positions of the pyrene core.
Uniqueness
1,6-Bis(6-methylpyren-1-yl)pyrene is unique due to its specific substitution pattern and the presence of 6-methylpyrene groups, which impart distinct photophysical properties compared to other disubstituted pyrenes. This makes it particularly valuable in applications requiring precise control over light absorption and emission characteristics.
Propiedades
Número CAS |
797057-74-0 |
|---|---|
Fórmula molecular |
C50H30 |
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
1,6-bis(6-methylpyren-1-yl)pyrene |
InChI |
InChI=1S/C50H30/c1-27-3-5-29-13-23-41-37(19-9-31-7-17-35(27)45(29)47(31)41)39-21-11-33-16-26-44-40(22-12-34-15-25-43(39)49(33)50(34)44)38-20-10-32-8-18-36-28(2)4-6-30-14-24-42(38)48(32)46(30)36/h3-26H,1-2H3 |
Clave InChI |
XBJIITLKQDNETL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
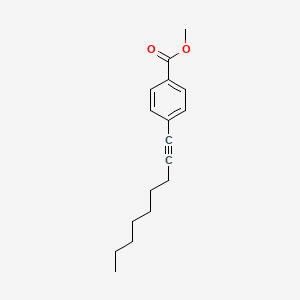
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)


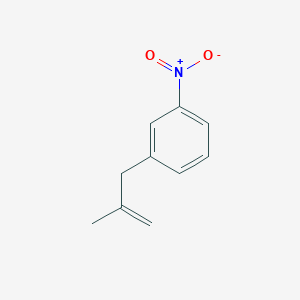
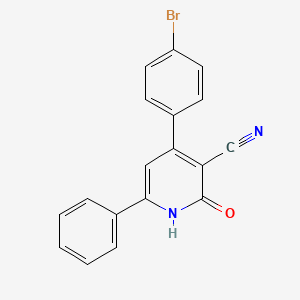
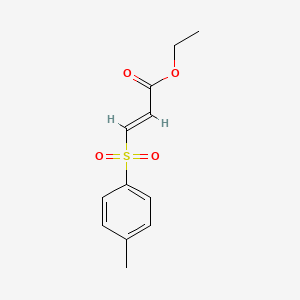
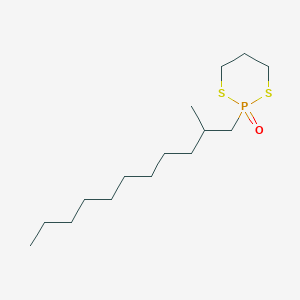
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
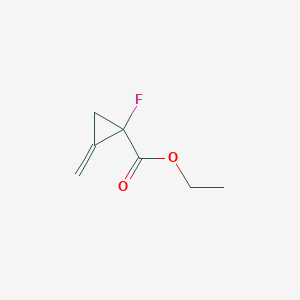
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
